molecular formula C9H11ClF3NO B591838 (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CAS No. 1208989-29-0

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Cat. No.: B591838
CAS No.: 1208989-29-0
M. Wt: 241.638
InChI Key: CRAQSXJYHZMDFP-FYZOBXCZSA-N
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Description

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of 4-(trifluoromethoxy)acetophenone. One efficient method employs recombinant Escherichia coli cells for the biocatalytic reduction of 4-(trifluoromethoxy)acetophenone to ®-1-(4-(trifluoromethoxy)phenyl)ethanol, which is then converted to the desired amine compound . The reaction conditions include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency .

Industrial Production Methods

Industrial production methods for ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride often involve scalable biocatalytic processes. These methods leverage the high enantioselectivity and efficiency of biocatalysts to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-(Trifluoromethoxy)acetophenone

    Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)ethanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
  • ®-1-(4-(Difluoromethoxy)phenyl)ethanamine hydrochloride
  • ®-1-(4-(Methoxy)phenyl)ethanamine hydrochloride

Uniqueness

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQSXJYHZMDFP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208989-29-0
Record name (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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